2-(Amino(methylthio)methylene)malononitrile
Overview
Description
2-(Amino(methylthio)methylene)malononitrile is a versatile organic compound extensively used in synthetic chemistry. It is known for its reactivity and ability to form various heterocyclic compounds, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products can interact with a variety of biological targets, depending on their specific structures and properties.
Mode of Action
The mode of action of 2-(Amino(methylthio)methylene)malononitrile is primarily through its role as a reactant in chemical synthesis. It participates in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . The resulting compounds can then interact with their respective targets in a variety of ways, depending on their specific structures and properties.
Biochemical Pathways
The compounds synthesized using this reactant can affect a variety of biochemical pathways, depending on their specific structures and properties .
Result of Action
The compounds synthesized using this reactant can have a variety of effects, depending on their specific structures and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Amino(methylthio)methylene)malononitrile can be synthesized through the reaction of malononitrile with methylthioformamide under basic conditions. The reaction typically involves the use of sodium ethoxide as a catalyst and is carried out in a solvent such as ethanol . The product is then purified through recrystallization from a suitable solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Amino(methylthio)methylene)malononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form substituted derivatives.
Cyclization Reactions: It can form heterocyclic compounds such as pyrimidines and pyrazoles through cyclization reactions.
Condensation Reactions: It participates in condensation reactions with carbonyl compounds to form imines and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, cyanoguanidine, and hydrazinecarbothioamides. Reaction conditions often involve the use of basic catalysts such as sodium ethoxide and solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from reactions involving this compound include:
Scientific Research Applications
2-(Amino(methylthio)methylene)malononitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with similar reactivity but lacks the amino and methylthio groups.
Bis(methylthio)methylene malononitrile: A related compound with two methylthio groups, offering different reactivity and applications.
Ethyl 2-cyano-3,3-bis(methylthio)acrylate: Another similar compound used in the synthesis of heterocyclic compounds.
Uniqueness
2-(Amino(methylthio)methylene)malononitrile is unique due to its combination of amino and methylthio groups, which enhance its reactivity and versatility in forming a wide range of heterocyclic compounds. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-[amino(methylsulfanyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-9-5(8)4(2-6)3-7/h8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJVFTMCJWHRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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